N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often used to facilitate the reaction . The reaction conditions can vary, but common methods include refluxing in organic solvents, microwave irradiation, and the use of green solvents to enhance the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Metal catalysts, nanocatalysts, ionic liquid catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide include other benzoxazole derivatives, such as:
Benzoxazole: The parent compound with a simpler structure.
2-Methylbenzoxazole: A derivative with a methyl group at the 2-position.
4-Hydroxybenzoxazole: A derivative with a hydroxyl group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups on the benzoxazole ring enhances its potential for diverse chemical reactions and biological activities .
Properties
CAS No. |
5746-87-2 |
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Molecular Formula |
C22H18N2O3 |
Molecular Weight |
358.4g/mol |
IUPAC Name |
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H18N2O3/c1-13-7-10-20-18(11-13)24-22(27-20)17-12-15(8-9-19(17)25)23-21(26)16-6-4-3-5-14(16)2/h3-12,25H,1-2H3,(H,23,26) |
InChI Key |
CJROWIXBRHDLFQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4C)O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=CC=C4C)O |
Origin of Product |
United States |
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